N-(2-fluorophenyl)ethanethioamide
Description
Significance of Thioamide Chemistry
Thioamides, which are analogs of amides where the oxygen atom is replaced by a sulfur atom, are of considerable interest in various domains of chemistry. They serve as versatile building blocks in the synthesis of a wide array of heterocyclic compounds. nih.gov The thioamide functional group imparts distinct properties compared to its amide counterpart; for instance, the C=S bond is longer than the C=O bond, and thioamides are stronger hydrogen bond donors but weaker acceptors. nih.gov This unique reactivity has led to their use in diverse applications, including as isosteres in peptide and medicinal chemistry, where they can enhance properties like thermal and proteolytic stability. nih.govacs.org The ongoing exploration of thioamide chemistry continues to unveil novel reaction pathways and applications, solidifying their importance in modern organic synthesis. rsc.org
Role of Organofluorine Compounds in Chemical Research
The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, has had a profound impact on chemical research, particularly in medicinal chemistry and materials science. numberanalytics.comwikipedia.org Fluorine's high electronegativity and small size dramatically alter the physical, chemical, and biological properties of the parent compound. nih.govtandfonline.com In pharmaceuticals, the incorporation of fluorine can lead to enhanced metabolic stability, increased bioavailability, and improved binding affinity to biological targets. numberanalytics.comtandfonline.com It is estimated that approximately one-fifth of all pharmaceuticals contain fluorine. wikipedia.org In materials science, organofluorine compounds are integral to the development of advanced materials such as fluoropolymers and fluorinated surfactants, which possess high thermal stability and chemical resistance. numberanalytics.comresearchgate.net
Overview of N-(2-fluorophenyl)ethanethioamide in Contemporary Chemical Science
This compound has emerged as a compound of interest due to the synergistic effect of its thioamide and 2-fluorophenyl moieties. ontosight.ai The presence of the fluorine atom on the phenyl ring introduces specific electronic properties that can influence the molecule's reactivity and potential biological activity. ontosight.ai Researchers are exploring its utility as a precursor in the synthesis of more complex molecules and investigating its potential applications in various fields, including medicinal chemistry where similar structures have shown promise. ontosight.aiontosight.ai
Historical Development and Current Research Trajectories within N-Arylethanethioamides
The study of N-arylethanethioamides is part of the broader history of thioamide and organofluorine chemistry. The synthesis of the first organofluorine compound dates back to the 19th century. nih.gov Over the decades, the development of new synthetic methods has enabled the preparation of a vast array of fluorinated compounds. Research on N-arylethanethioamides, including the fluorinated variants, is driven by the quest for new bioactive molecules and functional materials. Current research often focuses on developing more efficient synthetic routes and exploring the structure-activity relationships of these compounds to tailor their properties for specific applications.
Structure
3D Structure
Properties
CAS No. |
39184-82-2 |
|---|---|
Molecular Formula |
C8H8FNS |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
N-(2-fluorophenyl)ethanethioamide |
InChI |
InChI=1S/C8H8FNS/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) |
InChI Key |
DYGJPHMNBCNZHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=CC=CC=C1F |
Origin of Product |
United States |
Chemical Synthesis and Characterization
The synthesis of N-(2-fluorophenyl)ethanethioamide typically involves the thionation of its corresponding amide precursor, N-(2-fluorophenyl)acetamide. A common and effective method for this transformation is the use of Lawesson's reagent. This reaction is generally carried out in an anhydrous solvent, such as toluene (B28343) or xylene, under reflux conditions. nih.gov
The starting amide, N-(2-fluorophenyl)acetamide, can be synthesized through the acylation of 2-fluoroaniline (B146934) with acetyl chloride or acetic anhydride.
The successful synthesis and purity of this compound are confirmed through various spectroscopic and analytical techniques. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the molecular structure. nih.gov
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. researchgate.net
Elemental Analysis: Provides the percentage composition of elements (C, H, N, S, F), which should align with the calculated values for the molecular formula. researchgate.net
| Technique | Observed Data for this compound |
| ¹H NMR | Signals corresponding to the ethyl, N-H, and aromatic protons. |
| ¹³C NMR | Resonances for the ethyl carbon, the thiocarbonyl carbon, and the aromatic carbons, with splitting patterns indicative of fluorine coupling. |
| Mass Spec | A molecular ion peak corresponding to the exact mass of the compound. |
| Elemental Analysis | Percentages of C, H, N, S, and F consistent with the formula C₈H₈FNS. |
Physicochemical Properties
The physicochemical properties of N-(2-fluorophenyl)ethanethioamide are fundamental to its handling, reactivity, and potential applications.
| Property | Value | Reference |
| Molecular Formula | C₈H₈FNS | nist.gov |
| Molecular Weight | 169.22 g/mol | nist.gov |
| CAS Registry Number | 39184-82-2 | nist.gov |
| Appearance | Typically a solid at room temperature | |
| Melting Point | Not widely reported, but expected to be a defined solid | |
| Solubility | Generally soluble in common organic solvents |
Reactivity and Chemical Transformations
The reactivity of N-(2-fluorophenyl)ethanethioamide is primarily dictated by the thioamide functional group and is influenced by the electronic effects of the 2-fluorophenyl substituent. The thioamide group can undergo a variety of chemical transformations. For instance, it can be alkylated at the sulfur atom to form thioimidates, which are themselves useful synthetic intermediates. The thioamide can also participate in cycloaddition reactions to form various heterocyclic systems. The fluorine atom at the ortho position of the phenyl ring can influence the reactivity of the aromatic ring through its inductive and mesomeric effects, potentially affecting substitution reactions on the ring.
Chemical Reactivity and Mechanistic Insights
Intrinsic Reactivity of the Thioamide Functional Group
The thioamide group (–C(S)NH–) is an isostere of the amide group, where the carbonyl oxygen is replaced by sulfur. This single-atom substitution leads to significant changes in the group's physicochemical properties and reactivity. nih.govchemrxiv.org Thioamides are generally more reactive than their amide counterparts towards both nucleophiles and electrophiles. nih.gov This heightened reactivity stems from factors such as a longer and weaker carbon-sulfur double bond compared to the carbon-oxygen double bond in amides (1.71 Å vs. 1.23 Å) and a lower oxidation potential. nih.gov
The thiocarbonyl carbon of the thioamide group is an electrophilic center, but the functional group as a whole exhibits broad reactivity. The sulfur atom itself can react with both electrophiles and nucleophiles, a pattern distinct from the more predictable reactivity of amides. researchgate.net
Nucleophilic attack is a key reaction pathway for thioamides. The thiocarbonyl carbon is susceptible to attack by various nucleophiles, a process that can be facilitated by activating the thioamide. For instance, site-selective N-activation of the thioamide bond can decrease the resonance between the nitrogen lone pair and the C=S π-system (nN→π*C=S), enhancing the electrophilicity of the carbon atom. rsc.org This leads to a highly chemoselective nucleophilic acyl addition to the thioamide C=S bond. rsc.org The subsequent collapse of the resulting tetrahedral intermediate is influenced by the electronic properties of the leaving group. rsc.org This reactivity is exploited in reactions like the direct transamidation of thioamides, where one thioamide is converted into another under mild conditions. nih.gov The enhanced nucleophilicity of the sulfur atom in thioamides can also lead to side reactions, such as epimerization during certain peptide couplings. chemrxiv.org
The oxidation of thioamides is a fundamental process, though it differs from the oxidation of sulfides. researchgate.net While sulfides are commonly oxidized to sulfoxides and then to sulfones, the oxidation of the thioamide C=S group typically results in the formation of the corresponding C=O group, converting the thioamide into an amide. researchgate.netyoutube.com This desulfurization can occur under various oxidative conditions. nih.gov
For context, the oxidation of sulfides to sulfoxides and sulfones is a well-established transformation. youtube.com A range of oxidizing agents can be employed, including hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), and other reagents. organic-chemistry.orgorganic-chemistry.org The selectivity of these reactions—stopping at the sulfoxide (B87167) or proceeding to the sulfone—can often be controlled by the choice of reagent and reaction conditions. youtube.comorganic-chemistry.org For example, catalysts like tantalum carbide with H₂O₂ favor sulfone formation, while other systems can be tuned for sulfoxide synthesis. organic-chemistry.org Electroenzymatic cascade systems have also been developed for the highly selective oxidation of sulfides to sulfoxides. rsc.org
The thioamide functional group can undergo reduction through several pathways. A significant reductive transformation is the conversion of the thiocarbonyl group (C=S) into a methylene (B1212753) group (CH₂). researchgate.net This reaction effectively removes the sulfur atom and reduces the carbon to its alkane oxidation state. Additionally, thioamides can be reduced to amines. This transformation is analogous to the well-known reduction of amides. For instance, treatment with reducing agents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) can selectively reduce amide functionalities to the corresponding amines. acs.org
Table 1: Summary of Intrinsic Thioamide Reactivity
| Reaction Type | Reactant | Product | Key Findings | Citations |
|---|---|---|---|---|
| Nucleophilic Attack | Nucleophiles (e.g., amines) | Substituted products (e.g., other thioamides) | More reactive than amides; reaction proceeds via nucleophilic addition to the thiocarbonyl carbon, often enhanced by N-activation. | nih.govresearchgate.netrsc.orgnih.gov |
| Oxidation | Oxidizing agents | Amides (C=O) | The primary oxidation product is the corresponding amide via desulfurization, not sulfoxides or sulfones. | researchgate.netnih.gov |
| Reduction | Reducing agents (e.g., boranes) | Methylene compounds (R-CH₂-NR'R'') or Amines | The C=S group can be reduced to a CH₂ group or the entire functional group can be reduced to an amine. | researchgate.netacs.org |
Reactivity Influenced by the 2-Fluorophenyl Substituent
The fluorine atom at the ortho-position of the phenyl ring significantly modulates the reactivity of the aromatic system through a combination of electronic and steric effects.
The presence of a fluorine atom on an aromatic ring introduces two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R or +M). researchgate.netvaia.com
Inductive Effect (-I): Fluorine is the most electronegative element, so it strongly pulls electron density from the benzene (B151609) ring through the sigma bond. vaia.comnumberanalytics.com This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. vaia.comnumberanalytics.com This deactivation is generally stronger for fluorine than for other halogens. vaia.com
Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the aromatic ring. researchgate.netmasterorganicchemistry.com This donation of electron density increases the electron density at the ortho and para positions of the ring. libretexts.org
Despite being a deactivating group, the fluorine substituent is an ortho, para-director in electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This directing ability is a consequence of its +R effect. When an electrophile attacks the ring, the resonance stabilization of the intermediate carbocation (the arenium ion) is greatest when the attack occurs at the ortho or para positions. masterorganicchemistry.com At these positions, a resonance structure can be drawn where the positive charge is adjacent to the fluorine, allowing the fluorine's lone pair to donate into the ring and form a more stable resonance contributor where all atoms have a full octet. masterorganicchemistry.com
In N-(2-fluorophenyl)ethanethioamide, the fluorine is already in an ortho position relative to the thioamido-substituent. For any further substitution on the fluorophenyl ring, the fluorine atom will direct incoming electrophiles to its own ortho and para positions (i.e., the C3 and C5 positions, or the C6 position, though C6 is already substituted). The powerful directing effect of fluorine is also utilized in synthetic strategies such as ortho-lithiation, where fluorine acts as a potent directing group for metalation at the adjacent carbon atom. researchgate.net
Table 2: Influence of the 2-Fluorophenyl Substituent
| Effect | Description | Consequence for Reactivity | Citations |
|---|---|---|---|
| Inductive Effect (-I) | Strong withdrawal of electron density from the aromatic ring due to fluorine's high electronegativity. | Deactivates the aromatic ring, making it less susceptible to electrophilic attack. | vaia.comnumberanalytics.com |
| Resonance Effect (+R) | Donation of lone pair electrons from fluorine into the aromatic π-system. | Increases electron density at the ortho and para positions relative to the fluorine atom. | researchgate.netmasterorganicchemistry.comlibretexts.org |
| Directing Effect | The +R effect stabilizes the carbocation intermediate for ortho and para attack. | Directs incoming electrophiles to positions ortho and para to the fluorine atom. Promotes ortho-metalation. | masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comresearchgate.net |
of this compound
The chemical behavior of this compound is characterized by the interplay of its thioamide functional group and the electronic properties of the 2-fluorophenyl substituent. This structure allows for a variety of chemical transformations, particularly in the synthesis of heterocyclic compounds. The thioamide group serves as a versatile building block, while the fluorine atom influences the reactivity and regiochemistry of these transformations through its inductive electron-withdrawing effect.
Comparative Analysis
Vibrational Spectroscopy Applications
Vibrational spectroscopy is a cornerstone for identifying functional groups and understanding the molecular structure of this compound. Both IR and Raman spectroscopy probe the vibrational modes of the molecule, but they operate on different principles, providing complementary information. nih.govresearchgate.net
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups within this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational modes.
The IR spectrum is expected to show several characteristic absorption bands. The N-H stretching vibration of the secondary thioamide group typically appears in the region of 3300–3100 cm⁻¹. Aromatic C-H stretching vibrations from the fluorophenyl ring are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is expected just below this value.
The thioamide group itself gives rise to several characteristic bands. The C=S stretching vibration, often referred to as the thioamide I band, is a key marker and is expected in the 1250-1050 cm⁻¹ range, although its intensity can be variable. The thioamide II band, which involves a mix of C-N stretching and N-H bending, is typically found near 1500 cm⁻¹. The C-F stretching vibration from the fluorophenyl group would produce a strong absorption, typically in the 1250-1000 cm⁻¹ region. researchgate.netnist.gov
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300 - 3100 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| C-N | Stretching (Thioamide II) | ~1500 |
| C=S | Stretching (Thioamide I) | 1250 - 1050 |
This table is based on typical frequency ranges for the specified functional groups.
Raman spectroscopy offers complementary data to IR by detecting vibrations that cause a change in molecular polarizability. It is particularly effective for analyzing symmetric bonds and aromatic systems. nih.govnih.gov
For this compound, the Raman spectrum would prominently feature the vibrations of the aromatic ring. The C=C stretching vibrations within the fluorophenyl ring are expected to produce strong bands in the 1600-1400 cm⁻¹ region. The symmetric C=S stretching vibration is also expected to be Raman active, providing complementary data to the IR spectrum for the identification of the thioamide group. nih.govresearchgate.net The analysis of both IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a more complete and reliable assignment of the molecule's vibrational modes. nih.govscirp.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of this compound. Through ¹H and ¹³C NMR, each unique proton and carbon environment can be identified, while advanced 2D techniques reveal the intricate connectivity and spatial relationships within the molecule. znaturforsch.comresearchgate.net
The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, distinct signals are expected for the aromatic, amine, and methyl protons.
Aromatic Protons: The four protons on the 2-fluorophenyl ring are expected to appear as a complex multiplet system in the downfield region of approximately 7.0–8.2 ppm. The substitution pattern and the electronegativity of the fluorine atom and the thioamide group will influence their precise chemical shifts and coupling patterns.
Thioamide Proton (N-H): The proton attached to the nitrogen atom is expected to appear as a broad singlet, typically further downfield due to the deshielding effect of the adjacent thiocarbonyl group. Its chemical shift can be variable and is influenced by solvent and concentration.
Methyl Protons (-CH₃): The three protons of the methyl group are expected to appear as a sharp singlet in the upfield region, likely around 2.5 ppm. rsc.org
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | > 8.5 | Broad Singlet |
| Aromatic H | 7.0 - 8.2 | Multiplet |
This table provides estimated chemical shifts based on data from analogous structures.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. This compound has eight carbon atoms, and under typical conditions, eight distinct signals would be expected.
Thiocarbonyl Carbon (C=S): This is the most downfield signal, characteristically appearing in the 195–210 ppm range for thioamides. rsc.orglibretexts.org
Aromatic Carbons: The six carbons of the fluorophenyl ring are expected to resonate in the 115–150 ppm region. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large one-bond coupling constant (¹JC-F). The other aromatic carbons will also show smaller C-F couplings. rsc.orglibretexts.org
Methyl Carbon (-CH₃): The methyl carbon is expected to appear at the most upfield position, typically in the 20–35 ppm range. rsc.org
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=S | 195 - 210 |
| Aromatic C-F | 150 - 165 (with large ¹JC-F) |
| Aromatic C-N | ~140 |
| Aromatic C-H | 115 - 135 |
This table provides estimated chemical shifts based on general values and data from analogous structures.
While ¹H and ¹³C NMR identify the basic structure, advanced 2D NMR techniques are necessary to confirm assignments and elucidate the molecule's preferred conformation.
¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, definitively establishing the connectivity of the four protons within the 2-fluorophenyl ring.
NOE (Nuclear Overhauser Effect) Spectroscopy: NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), detect through-space proximity between protons. This is particularly useful for determining the molecule's conformation around the C(S)-N single bond, which has a significant double-bond character. An NOE correlation between the N-H proton and the H-6 proton of the phenyl ring would provide strong evidence for a specific rotational isomer being the dominant conformation in solution. bas.bg
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry serves as a fundamental tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation patterns under different ionization conditions.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident determination of the elemental formula of a compound. For this compound, with a chemical formula of C₈H₈FNS, the expected exact mass can be calculated with high precision. nist.gov This capability is crucial for distinguishing it from other compounds with the same nominal mass. The high resolving power of HRMS also allows for the separation of isotopic peaks, further confirming the compound's elemental composition.
| Property | Value |
| Chemical Formula | C₈H₈FNS |
| Molecular Weight | 169.219 g/mol nist.gov |
| CAS Registry Number | 39184-82-2 nist.gov |
Various ionization techniques can be employed to study this compound, each providing distinct information about its structure and stability.
Electron Impact (EI) Ionization: Electron impact is a "hard" ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺·) and subsequent fragmentation. slideshare.netlibretexts.org The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak at m/z 169. Studies on related thioacetanilides suggest that a key fragmentation pathway involves the cleavage alpha to the thiono-carbonyl group. scilit.com For this compound, this could lead to the formation of characteristic fragment ions. A significant fragmentation pathway observed in analogous anilides is the loss of the anilino radical. nih.gov In the case of this compound, this would correspond to the loss of a 2-fluorophenylamino radical. Another potential fragmentation is the loss of the thioacetyl group.
Chemical Ionization (CI): In contrast to EI, chemical ionization is a "soft" ionization technique that results in less fragmentation and typically produces a prominent protonated molecule peak ([M+H]⁺). nih.gov This is particularly useful for confirming the molecular weight of the compound. For this compound, the [M+H]⁺ ion would be observed at m/z 170. Fragmentation of this protonated molecule would likely proceed through pathways similar to those in EI, such as the loss of a neutral aniline (B41778) molecule. nih.gov
Electrospray Ionization (ESI): Electrospray ionization is another soft ionization technique, particularly suitable for polar and thermally labile molecules. researchgate.net It typically generates protonated molecules [M+H]⁺ or other adducts. The fragmentation of ions generated by ESI can be induced through collision-induced dissociation (CID) to provide structural information.
A plausible fragmentation pathway for this compound under EI or CID conditions is initiated by the ionization of the sulfur atom, followed by cleavage of the C-N bond or rearrangement reactions.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
The conformation of this compound in the crystalline state is dictated by the rotational barriers around the C-N and C-C single bonds. The thioamide group itself has a higher rotational barrier around the C-N bond compared to an amide due to a greater double bond character, which reduces conformational flexibility. nih.gov The geometry around the nitrogen atom is expected to be trigonal planar. The dihedral angle between the phenyl ring and the thioamide plane is a key conformational parameter. In related structures, this angle is influenced by steric hindrance and the formation of intramolecular hydrogen bonds. researchgate.net The presence of the ortho-fluorine substituent can influence this torsion angle.
| Parameter | Expected Feature |
| Thioamide C-N bond | Significant double bond character, higher rotational barrier |
| Phenyl ring to thioamide plane | Defined dihedral angle influenced by steric and electronic factors |
| N-H bond orientation | Typically trans to the C=S bond |
The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions.
Hydrogen Bonding: The N-H group of the thioamide is a good hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor compared to the oxygen in amides. nih.gov Therefore, N–H···S hydrogen bonds are a key feature in the crystal packing of thioamides, often leading to the formation of dimeric or catemeric (chain) motifs. mdpi.com
Halogen Bonding and Other Interactions: The fluorine atom can participate in various non-covalent interactions, including C–H···F and C–F···π interactions, which can play a significant role in stabilizing the crystal structure. researchgate.netrsc.org
Elucidation of Intermolecular Interactions and Crystal Packing Motifs
Hydrogen Bonding Networks (N-H···S, N-H···O, C-H···S, C-H···O, C-H···F)
The molecular structure of this compound features several potential hydrogen bond donors (N-H, C-H) and acceptors (the sulfur atom of the thioamide group and the fluorine atom). In the solid state, these groups are expected to form a network of intermolecular hydrogen bonds that define the crystal packing.
By analogy with its oxygen counterpart, N-(2-fluorophenyl)acetamide, and other related structures, we can predict the formation of robust hydrogen bonds. In the crystal structure of similar acetamides, N-H···O hydrogen bonds are a dominant feature, often forming chains or tapes that link molecules together. nih.govresearchgate.net For this compound, the corresponding N-H···S hydrogen bond would be the primary interaction. While typically weaker than N-H···O bonds, these interactions are crucial in organizing thioamide molecules in the solid state.
Furthermore, weaker C-H···S, C-H···O (in analogous amides), and C-H···F interactions contribute to the stability of the crystal lattice. For instance, in the crystal structure of 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide, molecules are linked by both N-H···N and C-H···F hydrogen bonds into one-dimensional chains. nih.gov This highlights the potential for the fluorine atom in this compound to act as a hydrogen bond acceptor.
A summary of typical hydrogen bond parameters observed in related structures is presented below.
| Interaction Type | Donor-H (Å) | H···Acceptor (Å) | Donor···Acceptor (Å) | Angle (°) | Reference Compound |
| N-H···O | 0.86 | 2.0 - 2.2 | 2.8 - 3.0 | 150 - 170 | N-Arylacetamides nih.govresearchgate.net |
| C-H···F | 0.93 - 0.97 | 2.4 - 2.6 | 3.2 - 3.5 | 140 - 160 | 2-(2-Fluorophenyl)acetamides nih.gov |
| C-H···O/S | 0.93 - 1.08 | 2.5 - 2.8 | 3.3 - 3.8 | 130 - 160 | Various Amides/Thioamides researchgate.net |
π-π Stacking and Other Non-Covalent Interactions
Aromatic rings in molecules like this compound frequently engage in π-π stacking interactions. These can occur in either a face-to-face or a slipped (offset) arrangement. Analysis of 2-azido-N-(4-fluorophenyl)acetamide reveals the presence of slipped π-stacking interactions that connect hydrogen-bonded chains. nih.gov The specific geometry and prevalence of π-π stacking are influenced by the interplay with other intermolecular forces, particularly hydrogen and halogen bonding, which can dictate the relative orientation of the molecules. nih.gov
Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Quantitative Interaction Assessment
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii sum, corresponding to interactions like hydrogen bonds.
While a specific Hirshfeld analysis for this compound is not available, studies on related molecules provide a clear picture of what to expect. For N-(2-methoxyphenyl)acetamide, Hirshfeld analysis reveals that the most significant contributions to crystal packing are from H···H (53.9%), C···H/H···C (21.4%), and O···H/H···O (21.4%) contacts. nih.gov A similar analysis on 2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide also utilizes this method to consolidate understanding of its molecular conformation.
The 2D fingerprint plot derived from the Hirshfeld surface deconstructs the interactions into contributions from different atom pairs. For this compound, the fingerprint plot would be expected to show:
A large, diffuse region corresponding to the high percentage of H···H contacts .
Distinct "wings" or spikes representing the more specific C···H/H···C and S···H/H···S contacts.
Sharper spikes corresponding to the highly directional N-H···S and C-H···F hydrogen bonds.
The relative contributions of these interactions for a related amide are shown in the table below.
| Interaction Type | Contribution (%) | Reference Compound |
| H···H | 53.9 | N-(2-methoxyphenyl)acetamide nih.gov |
| C···H/H···C | 21.4 | N-(2-methoxyphenyl)acetamide nih.gov |
| O···H/H···O | 21.4 | N-(2-methoxyphenyl)acetamide nih.gov |
| N···H/H···N | 1.7 | N-(2-methoxyphenyl)acetamide nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophoric groups and conjugation. nih.govlibretexts.org
Analysis of Electronic Transitions and Chromophoric Behavior
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the thioamide (C=S) and phenyl chromophores. The key transitions are the lower-energy n→π transition and the higher-energy π→π transition. youtube.comlibretexts.org
n→π* Transition: This transition involves the excitation of an electron from a non-bonding orbital (the lone pair on the sulfur atom) to an antibonding π* orbital of the C=S double bond. In simple thioamides, this transition appears as a weak absorption band at longer wavelengths. scispace.com
π→π* Transition: This involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital. This transition is typically much more intense than the n→π* transition and occurs at a shorter wavelength. For thioacetamide, this band is observed around 267 nm. scispace.com
The presence of the phenyl ring conjugated with the thioamide nitrogen atom influences these transitions. This conjugation generally leads to a bathochromic (red) shift, moving the absorption bands to longer wavelengths compared to non-conjugated thioamides. scispace.com
| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Notes |
| n→π | 350 - 400 | Low (< 100) | Involves lone pair electrons on sulfur. scispace.com |
| π→π | 260 - 300 | High (> 5,000) | Involves the conjugated π-system. scispace.com |
Applications in Solution-Phase Spectroscopic Studies
In solution, the polarity of the solvent can significantly influence the position of the absorption maxima.
Blue Shift (Hypsochromic Shift): The n→π* transition typically undergoes a blue shift to shorter wavelengths as solvent polarity increases. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, increasing the energy gap for the transition. libretexts.org
Red Shift (Bathochromic Shift): Conversely, the π→π* transition often shows a red shift to longer wavelengths in more polar solvents. This occurs when the excited state is more polar than the ground state and is therefore stabilized to a greater extent by the polar solvent, decreasing the transition energy. libretexts.org
Studies on liquid amides have shown that intermolecular hydrogen bonding significantly affects the energy of electronic transitions, which can be modeled computationally to understand the shifts observed from the gas phase to the liquid phase. nih.gov Similar effects would be expected for this compound in solution, where solvent interactions with the N-H and C=S groups would modulate the energies of the electronic transitions.
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations are at the heart of modern computational chemistry, providing a powerful lens through which to examine molecular systems. These methods allow for the detailed study of electronic structure, molecular geometry, and various other properties that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. These calculations involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Kohn-Sham equations.
The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, the planarity of the thioamide group and the orientation of the 2-fluorophenyl ring relative to the ethanethioamide backbone would be determined. These structural details are crucial for understanding steric and electronic effects within the molecule.
A hypothetical table of selected optimized geometric parameters for this compound, as would be obtained from a DFT study, is presented below.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=S | ~1.65 Å |
| Bond Length | C-N | ~1.35 Å |
| Bond Length | N-C (phenyl) | ~1.42 Å |
| Bond Length | C-F | ~1.36 Å |
| Bond Angle | N-C=S | ~125° |
| Dihedral Angle | C(phenyl)-N-C=S | ~10° |
Note: The values in this table are illustrative and based on typical values for similar compounds. Actual values would be derived from specific DFT calculations.
Molecular Orbital Theory (e.g., HOMO-LUMO Energy Gaps and Distributions)
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the thioamide group, particularly the sulfur and nitrogen atoms, due to the presence of lone pair electrons. The LUMO is likely to be distributed over the phenyl ring and the C=S bond, representing the regions most susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, would influence the energy levels and distribution of these orbitals.
A representative table of frontier molecular orbital energies is shown below.
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These are typical energy values for organic molecules and serve as an illustration. Specific values for this compound would require dedicated calculations.
Natural Bond Orbital (NBO) Analysis of Electron Delocalization and Intermolecular Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density and the nature of bonding within a molecule. wikipedia.orgrsc.org It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. NBO analysis can quantify the stabilization energy associated with donor-acceptor interactions, which are indicative of hyperconjugation and intramolecular charge transfer (ICT). researchgate.net
An illustrative table of significant NBO interactions is provided below.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP(N) | π(C=S) | ~40-50 |
| LP(S) | σ(C-N) | ~5-10 |
| π(C=C)phenyl | π*(C=S) | ~2-5 |
Note: These values are estimations based on known principles of NBO analysis for similar functional groups.
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential.
For this compound, the MEP map would likely show a region of high negative potential around the sulfur atom of the thioamide group, making it a prime site for electrophilic attack. The hydrogen atom attached to the nitrogen would exhibit a positive potential, indicating its susceptibility to deprotonation. The fluorine atom would also create a region of negative potential, while the adjacent carbon atom on the phenyl ring would have a more positive character.
Topological Analysis of Electron Density (QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density to define atomic basins and characterize the nature of chemical bonds. By locating bond critical points (BCPs) and analyzing the properties of the electron density (ρ) and its Laplacian (∇²ρ) at these points, one can classify interactions as either shared-shell (covalent) or closed-shell (ionic, van der Waals).
In this compound, QTAIM analysis would be used to characterize the C=S, C-N, and C-F bonds, among others. For example, a high value of ρ and a negative value of ∇²ρ at the BCP of the C=S bond would confirm its covalent character. The analysis of the C-F bond would reveal its polar covalent nature.
A hypothetical table summarizing QTAIM data for key bonds is presented below.
| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Character |
| C=S | ~0.30 | < 0 | Covalent |
| C-N | ~0.35 | < 0 | Polar Covalent |
| C-F | ~0.25 | > 0 | Highly Polar Covalent |
Note: These values are illustrative and represent typical ranges for such bonds.
Reactivity Descriptors (Fukui Functions, Local Softness, Electrophilicity Indices)
Conceptual DFT provides a framework for defining chemical reactivity descriptors. Fukui functions (f(r)) are particularly useful for identifying the most reactive sites in a molecule. The Fukui function f+(r) indicates the propensity of a site to undergo a nucleophilic attack, while f-(r) indicates its susceptibility to an electrophilic attack.
For this compound, the Fukui functions would likely indicate that the sulfur atom is a primary site for electrophilic attack (high f-(r)), while the carbon atom of the thioamide group would be a site for nucleophilic attack (high f+(r)). Other global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can also be calculated to provide a general measure of the molecule's reactivity and stability. nih.gov
An illustrative table of global reactivity descriptors is shown below.
| Descriptor | Definition | Predicted Value (eV) |
| Chemical Hardness (η) | (I - A) / 2 | ~2.65 |
| Chemical Softness (S) | 1 / (2η) | ~0.19 |
| Electrophilicity Index (ω) | μ² / (2η) | ~2.7 |
Note: These values are calculated using the illustrative HOMO and LUMO energies from section 4.1.2, where I ≈ -EHOMO and A ≈ -ELUMO, and μ = (EHOMO + ELUMO) / 2.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are instrumental in capturing the time-dependent behavior of molecular systems, providing a detailed picture of conformational changes and interactions with the surrounding environment.
The flexibility of this compound is largely governed by the rotation around its key single bonds, such as the aryl-nitrogen and the thioamide C-N bonds. MD simulations can map the energy landscape associated with these rotations, identifying stable conformers and the energy barriers that separate them.
Studies on analogous N-acetyl-N-phenylbenzylamines have successfully used dynamic NMR spectroscopy and computational methods to quantify the energetic barriers for bond rotation. researchgate.net These investigations reveal activation parameters like the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), which are crucial for understanding the molecule's structural pliability. researchgate.net For a molecule like this compound, bulky substituents or specific solvent interactions could significantly influence these rotational barriers. researchgate.net For instance, the formation of a hydrogen bond between a substituent and a solvent molecule can increase the enthalpy and entropy of activation for rotation around the aryl-nitrogen bond. researchgate.net
Table 1: Example Activation Parameters for Bond Rotation in an Analogous Amide System researchgate.net Note: This data is for an analogous N-acetyl-N-phenylbenzylamine and serves as an illustrative example of parameters determined in conformational studies.
| Compound/Process | ΔG‡ (kJ/mol) at T(K) | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) |
|---|---|---|---|
| Rotation around CH₂-N bond | 82.0 ± 2.0 at 370K | 79.1 ± 6.0 | -8 ± 20 |
| Rotation with H-bond to solvent | 79.9 ± 2.0 at 370K | 96.2 ± 6.0 | +45 ± 20 |
The solvent environment can profoundly impact a molecule's structure and behavior. Computational models, particularly those incorporating a Polarizable Continuum Model (PCM), can simulate how solvents of varying polarities affect this compound. nih.gov Studies on related thiophene (B33073) carboxamido and thiazine (B8601807) derivative molecules show that an increase in solvent polarity can lead to significant changes in molecular geometry and electronic properties. scispace.comscielo.br
As the dielectric constant of the solvent increases, a molecule's dipole moment often increases, indicating a greater charge separation in response to the polar environment. scielo.br This can, in turn, affect the stability of different conformers and the nature of intermolecular interactions. The shift in absorption and fluorescence spectra in different solvents, a phenomenon known as solvatochromism, is a direct consequence of these interactions and can be modeled computationally to understand the electronic redistribution upon excitation. nih.govscispace.com For example, a red shift (shift to longer wavelengths) in the fluorescence emission peak with increasing solvent polarity often confirms a π→π* electronic transition and suggests a more polar excited state. scispace.com
Table 2: Illustrative Example of Solvent Effects on the Dipole Moment of a Thiazine Derivative scielo.br Note: This data is for an analogous compound and demonstrates the typical trend of dipole moment with solvent polarity.
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |
|---|---|---|
| Argon | 1.5 | 6.83 |
| Toluene (B28343) | 2.4 | 7.65 |
| Ethanol | 24.9 | 8.45 |
| Formamide | 108.9 | 8.51 |
Mechanistic Studies through Computational Modeling
Computational chemistry is a cornerstone of modern mechanistic studies, allowing for the detailed exploration of how chemical reactions occur.
Understanding the chemical reactivity of this compound, such as its synthesis or hydrolysis, requires mapping the entire reaction pathway. This computational process involves identifying the structures of the reactants, products, and any intermediates, as well as locating the high-energy transition state that connects them. youtube.com The transition state is a critical, fleeting geometry that represents the maximum energy point along the minimum energy path of a reaction. youtube.comnih.gov
Computational methods like Density Functional Theory (DFT) are used to perform these calculations. For related compounds like 4-fluorophenyl chlorothionoformate, computational studies have been used to analyze solvolysis reactions, distinguishing between different possible mechanisms such as an associative bimolecular pathway or a dissociative SN1-type pathway based on the calculated structures and energies. researchgate.net
Once the transition state has been identified and its energy calculated, the activation energy (Ea) for the reaction can be determined. This value is fundamental to understanding the reaction's kinetics, as a lower activation energy corresponds to a faster reaction rate.
Furthermore, computational models provide access to key thermodynamic data. By calculating the electronic energies and vibrational frequencies of all species involved, it is possible to determine the standard enthalpies (ΔH), entropies (ΔS), and Gibbs free energies (ΔG) of reaction. This information reveals whether a transformation is thermodynamically favorable (spontaneous) and provides a complete energetic profile of the chemical process. nih.gov
Table 3: Key Components of a Computational Reaction Analysis
| Component | Description | Derived Information |
|---|---|---|
| Optimized Geometries | Lowest energy structures of reactants, products, and intermediates. | Bond lengths, bond angles, and conformations. |
| Transition State (TS) | Saddle point on the potential energy surface connecting reactants and products. | Structure of the activated complex. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. | Reaction kinetics and rate. |
| Reaction Energy (ΔE) | The energy difference between the products and the reactants. | Thermodynamic favorability (exothermic/endothermic). |
Computational Analysis of Molecular Interactions
The way a molecule interacts with itself and with other molecules dictates its macroscopic properties, such as its crystal structure and solubility. Computational analysis provides a detailed breakdown of these crucial non-covalent interactions.
A powerful technique for this is Hirshfeld surface analysis, which is derived from the molecule's electron density in a crystal structure. nih.gov This method generates a unique surface for a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts. nih.govmdpi.com The surface can be color-mapped to highlight different types of interactions, such as strong hydrogen bonds (e.g., N-H···S) and weaker contacts like van der Waals forces.
For example, in a study of the structurally related compound 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, Hirshfeld analysis was used to create a 2D "fingerprint plot" that breaks down the crystal packing into percentage contributions from different interactions. nih.gov This revealed that H···H, H···Cl, and H···O contacts were the most significant in stabilizing the crystal lattice. nih.gov A similar analysis for this compound would likely highlight interactions involving the fluorine atom (H···F) and the thioamide group (N-H···S hydrogen bonds), in addition to π–π stacking between the phenyl rings. nih.gov Another useful tool is the Molecular Electrostatic Potential (MEP) map, which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites of interaction. mdpi.com
Table 4: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for an Analogous Crystal Structure nih.gov Note: This data is for 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide and illustrates the quantitative breakdown provided by this analysis.
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 35.5 |
| H···Cl / Cl···H | 19.2 |
| H···C / C···H | 11.8 |
| H···O / O···H | 11.6 |
| H···S / S···H | 9.7 |
Referenced Compounds
Ligand-Target Interaction Profiling (Focus on Binding Modes and Molecular Recognition)
To understand the potential biological activity of a compound like this compound, it is crucial to identify its biological targets and elucidate the specifics of the ligand-target interactions. Molecular docking is a primary computational technique employed for this purpose. orientjchem.org This method predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the mechanism of action. orientjchem.org
The process involves creating a three-dimensional model of the ligand, this compound, and docking it into the binding site of a known or predicted biological target. The scoring functions within the docking software then calculate the binding energy, which is an estimation of the stability of the ligand-receptor complex. orientjchem.org Lower binding energies typically suggest a more stable and favorable interaction.
For thioamide derivatives, which are known to possess a range of biological activities including antimicrobial, antiviral, and anticancer properties, the potential targets are diverse. ontosight.aiontosight.ai For instance, studies on other thioamide-containing molecules have explored their roles as enzyme inhibitors. ontosight.ai If a target enzyme for this compound were identified, molecular docking would reveal the key amino acid residues in the active site that interact with the ligand.
These interactions are fundamental to molecular recognition and can include:
Hydrogen Bonds: The nitrogen and sulfur atoms of the ethanethioamide group, as well as the fluorine atom on the phenyl ring, could act as hydrogen bond acceptors or donors.
Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues of the target protein.
π-Interactions: The aromatic phenyl ring can participate in π-π stacking or π-cation interactions with appropriate residues.
A hypothetical molecular docking study of this compound into a putative enzyme active site could yield results similar to those presented in the table below, which illustrates the types of interactions and the amino acid residues that might be involved.
| Interaction Type | Ligand Atom/Group | Potential Interacting Residue (Example) | Distance (Å) |
| Hydrogen Bond | Sulfur (Thioamide) | TYR 150 (OH) | 2.9 |
| Hydrogen Bond | Nitrogen (Amide) | ASP 88 (O) | 3.1 |
| Hydrophobic | Phenyl Ring | LEU 120, VAL 75 | 3.5 - 4.5 |
| π-π Stacking | Phenyl Ring | PHE 210 | 3.8 |
This table is a hypothetical representation to illustrate the potential outcomes of a molecular docking study.
Quantification of Non-Covalent Interactions
Beyond the interactions with a biological target, the intrinsic non-covalent interactions within the this compound molecule and between molecules in a condensed phase are crucial for its conformation and crystal packing. These weak interactions, which include hydrogen bonds, halogen bonds, and van der Waals forces, can be quantified using advanced computational methods.
One of the prominent methodologies for this is the Quantum Theory of Atoms in Molecules (QTAIM) . QTAIM analysis of the electron density distribution can identify and characterize the bond critical points (BCPs) associated with non-covalent interactions. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of these interactions.
In a molecule like this compound, several types of non-covalent interactions would be of interest for quantification:
Intramolecular Hydrogen Bonds: The potential for a hydrogen bond between the amide hydrogen and the fluorine atom on the phenyl ring could influence the molecule's planar conformation.
Intermolecular Hydrogen Bonds: In a crystal structure, N-H···S hydrogen bonds between the thioamide groups of adjacent molecules are likely to be a dominant feature.
Fluorine Interactions: The fluorine atom can participate in various weak interactions, including C-H···F hydrogen bonds.
π-Stacking: The fluorophenyl rings of adjacent molecules could stack, contributing to the stability of the crystal structure.
A quantitative analysis of these interactions would provide valuable data on the forces governing the molecule's solid-state architecture. The table below provides a hypothetical summary of the types of non-covalent interactions that could be quantified for this compound using computational methods.
| Interaction Type | Atoms Involved | Computational Method | Key Metric | Hypothetical Value Range |
| Intermolecular N-H···S | N-H, S | QTAIM | Electron Density at BCP (ρ) | 0.02 - 0.05 a.u. |
| Intermolecular C-H···F | C-H, F | Hirshfeld Surface Analysis | Percentage Contribution | 5 - 15% |
| H···H Contacts | H, H | Hirshfeld Surface Analysis | Percentage Contribution | 30 - 50% |
| π-π Stacking | Phenyl Rings | NCI Plot, SAPT | Interaction Energy | -2 to -5 kcal/mol |
This table is a hypothetical representation to illustrate the potential outcomes of a non-covalent interaction analysis.
Future Perspectives and Emerging Research Directions
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. Future research on the synthesis of N-(2-fluorophenyl)ethanethioamide will likely pivot away from traditional methods, which often rely on harsh reagents and organic solvents, towards greener alternatives.
Recent breakthroughs in thioamide synthesis have demonstrated the viability of several sustainable approaches. A highly efficient, catalyst-free protocol has been developed using deep eutectic solvents (DES), such as a choline (B1196258) chloride-urea mixture, which acts as both the solvent and catalyst. rsc.orgrsc.org This method not only reduces energy consumption and waste but also allows the solvent to be recycled multiple times without significant loss of activity. rsc.orgrsc.org Other innovative strategies include water-mediated synthesis that proceeds without any energy input or additives and solvent-free versions of the Willgerodt–Kindler reaction. organic-chemistry.orgnih.gov These methods align with the principles of green chemistry by minimizing environmental impact and maximizing atomic economy. rsc.org The application of these protocols to the synthesis of this compound could offer a more sustainable and efficient manufacturing process.
| Methodology | Key Features | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Deep Eutectic Solvents (DES) | Biodegradable, recyclable solvent system; catalyst-free. | Reduced environmental impact, lower cost, simplified purification. | rsc.orgrsc.org |
| Water-Mediated Synthesis | Uses water as a solvent; no catalyst or energy input required. | Extremely low cost and environmental footprint; high safety profile. | organic-chemistry.org |
| Catalyst- and Solvent-Free Willgerodt–Kindler Reaction | Reaction proceeds at elevated temperatures without any solvent or catalyst. | High atom economy, no solvent waste, simplified reaction setup. | nih.govmdpi.com |
| Decarboxylative Thioamidation | Uses carboxylic acids as starting materials with elemental sulfur. | Avoids transition metals and external oxidants; utilizes readily available starting materials. | nih.govmdpi.com |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
For the synthesis of this compound, ML algorithms can be trained to predict reaction yields, identify optimal reaction conditions (temperature, pressure, catalysts), and even suggest novel synthetic pathways. soton.ac.uk Models like the "Molecular Transformer" have shown remarkable accuracy in predicting the products of organic reactions. jetir.org By inputting the structures of reactants like 2-fluoroaniline (B146934) and a suitable thioacylating agent, these AI tools could streamline the discovery of the most efficient synthesis. This computational approach not only accelerates research but also helps in understanding complex reaction mechanisms. eurekalert.org A two-step framework combining Bayesian optimization with a deep neural network has proven effective in rapidly optimizing nanoparticle synthesis, a methodology that could be adapted for molecular synthesis. mit.edu
| AI/ML Application | Description | Potential Impact on this compound Research | Reference |
|---|---|---|---|
| Reaction Outcome Prediction | ML models predict the products, yield, and selectivity of a reaction. | Reduces experimental costs and time; facilitates discovery of high-yield synthetic routes. | chemeurope.comeurekalert.org |
| Automated Synthesis Planning | AI develops step-by-step synthetic pathways to a target molecule. | Suggests novel and more efficient routes than those conceived by human chemists. | jetir.org |
| Kinetic Data Modeling | Active learning models use kinetic data to build more accurate predictive models with fewer experiments. | Provides deeper understanding of reaction dynamics and enables fine-tuning of conditions. | soton.ac.uk |
| Molecular Property Prediction | AI predicts physical, chemical, and electronic properties of new molecules. | Allows for the virtual screening of this compound derivatives for specific applications. | rsc.org |
Advanced Characterization Techniques for In-Situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates or byproducts. Advanced in-situ characterization techniques are becoming indispensable tools for optimizing chemical processes.
For the synthesis of this compound, techniques such as in-situ Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy and reaction calorimetry can be employed. figshare.com These methods allow for the continuous tracking of the concentration of reactants, products, and intermediates throughout the reaction. This real-time data is critical for determining the precise endpoint of a reaction, ensuring process safety, and maximizing yield and purity. figshare.com For instance, monitoring the lithiation-fluoroacetylation of a related N-aryl amide has been successfully achieved using a combination of in-situ spectroscopy and calorimetry, providing a detailed understanding of the reaction's dynamic behavior. figshare.com Applying such a multi-faceted monitoring approach to the synthesis of this compound would enable a highly controlled and optimized production process.
Exploration of this compound in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The thioamide group possesses unique properties that make it an attractive building block for supramolecular assemblies. Compared to an amide, the thioamide N-H is a better hydrogen bond donor, while the sulfur is a weaker hydrogen bond acceptor. nih.gov
These properties, combined with the specific interactions that can be introduced by the fluorophenyl group (such as dipole-dipole or halogen bonding), position this compound as a promising candidate for designing novel self-assembling materials. Thioamides have been shown to stabilize the secondary structures of peptides, such as β-turns, and to influence the assembly of polymers. chemrxiv.org Future research could explore how this compound molecules arrange themselves into ordered structures like monolayers, nanotubes, or gels, potentially leading to new materials with tailored electronic or optical properties. The self-assembly of thiolated peptide amphiphiles has been studied to create functional coatings for gold nanoparticles, suggesting that this compound could be incorporated into similar systems to modulate their surface properties. researchgate.net
Unconventional Reactivity and Catalytic Pathways
Exploring unconventional reactivity is key to discovering novel synthetic methods and expanding the chemical space of accessible molecules. Research into thioamide synthesis is uncovering new catalytic pathways that bypass traditional multi-step procedures.
Emerging strategies include copper-catalyzed C–H activation/coupling of 1,2,3-thiadiazoles with amines, which provides a robust protocol for creating thioamides. researcher.life Another innovative approach involves a decarboxylative strategy, where carboxylic acids react with amines and elemental sulfur, avoiding the need for a transition metal catalyst. nih.govmdpi.com Furthermore, reactions that proceed through the in-situ generation of highly reactive thioketene (B13734457) intermediates are enabling new types of bond formations. chemrxiv.org Applying these unconventional methods to the synthesis of this compound could not only provide more efficient access to the compound itself but also open doors to a wider range of structurally related derivatives with potentially new functionalities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-fluorophenyl)ethanethioamide, and how can reaction efficiency be optimized?
- Methodology : Thioamides like this compound can be synthesized via nitroalkane thioacylation or ynamide-mediated protocols. For example, nitroalkanes can act as thioacyl equivalents under copper catalysis, while ynamides enable regioselective thioamide formation. Optimization involves controlling reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of thioacylating agents (e.g., thiobenzimidazolones) to ensure >90% yield .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Analytical Workflow :
- NMR Spectroscopy : Compare and NMR data with structurally similar thioamides (e.g., N-(1-phenylethyl)ethanethioamide, δ 1.35 ppm for CH, δ 7.2–7.8 ppm for aromatic protons) .
- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H] at m/z 198.05 for CHFNS).
- X-ray Crystallography : Employ SHELX programs for structure solution and refinement. Validate using R-factors (<5%) and residual electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
